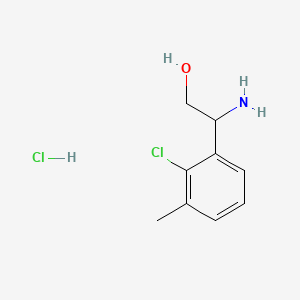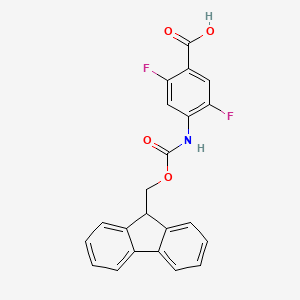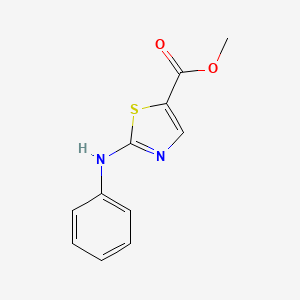
2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methylsulfanyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-chloropyridine-3-carboxamide with methylthiolate and phenylethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylethyl group can contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
2-(Methylsulfanyl)pyridine-3-carboxamide: Lacks the phenylethyl group, which may affect its binding properties and biological activity.
N-(2-Phenylethyl)pyridine-3-carboxamide: Lacks the methylsulfanyl group, potentially reducing its lipophilicity and membrane permeability.
2-(Methylsulfanyl)-N-(2-phenylethyl)benzamide: Features a benzene ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness: 2-(Methylsulfanyl)-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to the combination of the methylsulfanyl and phenylethyl groups on the pyridine ring. This combination can enhance its biological activity and specificity, making it a valuable compound for various applications.
Properties
CAS No. |
763100-04-5 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c1-19-15-13(8-5-10-17-15)14(18)16-11-9-12-6-3-2-4-7-12/h2-8,10H,9,11H2,1H3,(H,16,18) |
InChI Key |
XLCCEJUOHIPHIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=C2 |
solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)







![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)




